An In-depth Technical Guide to 1,3-Dieicosenoyl Glycerol: Structure, Synthesis, and Biological Significance
An In-depth Technical Guide to 1,3-Dieicosenoyl Glycerol: Structure, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dieicosenoyl glycerol (B35011) is a diacylglycerol (DAG) composed of a glycerol backbone esterified with two eicosenoic acid chains at the sn-1 and sn-3 positions. As a member of the diacylglycerol family, it is a crucial bioactive lipid, playing a significant role as a second messenger in various cellular signaling cascades, most notably in the activation of protein kinase C (PKC). This technical guide provides a comprehensive overview of the structure, synthesis, and potential biological functions of 1,3-dieicosenoyl glycerol, with a focus on its relevance to researchers in the fields of biochemistry and drug development. Due to the limited availability of specific experimental data for 1,3-dieicosenoyl glycerol, this guide incorporates data from closely related long-chain mono-unsaturated diacylglycerols to provide a substantive framework for its potential properties and functions.
Chemical Structure and Properties
1,3-Dieicosenoyl glycerol is a neutral lipid with the molecular formula C43H80O5 and a molecular weight of 677.1 g/mol .[1] The "eicosenoyl" designation indicates that the acyl chains are 20 carbons in length and contain one double bond (C20:1). The specific isomer of eicosenoic acid can vary, with common forms including oleic acid (an omega-9 fatty acid) and gondoic acid (an omega-9 fatty acid). The stereochemistry of the double bond, typically cis (Z), and its position along the acyl chain are critical determinants of the molecule's physical properties and biological activity. A common variant is 1,3-di-(11Z-eicosenoyl)-glycerol (CAS Number: 128230-18-2).[1]
Physicochemical Properties
| Property | 1,3-di-(11Z-eicosenoyl)-glycerol (Predicted/Inferred) | 1,3-Dioleoyl-glycerol (Reference) |
| Molecular Formula | C43H80O5[1] | C39H72O5 |
| Molecular Weight | 677.1 g/mol [1] | 620.99 g/mol |
| CAS Number | 128230-18-2[1] | 2465-32-9[2] |
| Melting Point | Slightly above 21.5°C | 21.5°C[2][3] |
| Solubility | Soluble in DMF and Ethanol[1] | Soluble in chloroform[2] |
Synthesis and Purification
The synthesis of 1,3-dieicosenoyl glycerol can be achieved through the enzymatic esterification of glycerol with eicosenoic acid. This method is favored for its high selectivity for the sn-1 and sn-3 positions, minimizing the formation of the 1,2-isomer.
Experimental Protocol: Enzymatic Synthesis of 1,3-Diacylglycerols
This protocol is adapted from established methods for the synthesis of other 1,3-diacylglycerols and can be specifically applied to 1,3-dieicosenoyl glycerol.[5][6][7]
Materials:
-
Glycerol (≥99% purity)
-
Eicosenoic acid (specify isomer, e.g., 11(Z)-eicosenoic acid)
-
Immobilized 1,3-specific lipase (B570770) (e.g., Lipozyme RM IM)
-
Solvent (optional, for solvent-based synthesis) or solvent-free system
-
Vacuum pump
-
Reaction vessel with temperature control and stirring
Procedure:
-
Reactant Preparation: Combine glycerol and eicosenoic acid in a molar ratio of 1:2 in the reaction vessel.
-
Enzyme Addition: Add the immobilized lipase, typically at a concentration of 5-10% (w/w) of the total reactants.
-
Reaction Conditions:
-
Temperature: Maintain the reaction temperature at a level that ensures the reactants are in a liquid state and is optimal for the lipase activity (e.g., 50-70°C).
-
Stirring: Continuously stir the mixture to ensure proper mixing.
-
Vacuum: Apply a vacuum to the system to remove water produced during the esterification, which drives the reaction towards product formation.
-
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the composition using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Enzyme Removal: Upon completion, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can often be reused for subsequent batches.
-
Purification: The crude product will contain a mixture of 1,3-dieicosenoyl glycerol, unreacted starting materials, and byproducts such as monoacylglycerols and triacylglycerols. Purification can be achieved through:
-
Molecular Distillation: To remove free fatty acids.
-
Crystallization: At low temperatures to selectively crystallize the 1,3-diacylglycerol.
-
Column Chromatography: Using silica (B1680970) gel to separate the different acylglycerols.
-
Analytical Characterization
The purity and structure of synthesized 1,3-dieicosenoyl glycerol can be confirmed using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a powerful method for separating and quantifying diacylglycerol isomers.[8][9][10][11]
Typical HPLC Method:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., acetonitrile) and a slightly more polar solvent (e.g., isopropanol).
-
Detection: Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) for universal lipid detection, or Mass Spectrometry (MS) for structural confirmation.[9][10]
-
Elution Order: In reversed-phase HPLC, 1,3-diacylglycerols typically elute before their corresponding 1,2-isomers.[8]
| Compound | Retention Time (Relative) |
| 1,3-Dioleoyl-glycerol | t1 |
| 1,2-Dioleoyl-glycerol | t2 (>t1) |
| 1,3-Dipalmitoyl-glycerol | t3 |
| 1,2-Dipalmitoyl-glycerol | t4 (>t3) |
Note: This table illustrates the general elution pattern of diacylglycerol isomers in reversed-phase HPLC.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with HPLC (LC-MS), is invaluable for the structural elucidation of diacylglycerols.[12][13][14] Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used ionization techniques. Fragmentation patterns in MS/MS can help to identify the fatty acid composition and their positions on the glycerol backbone.
Biological Significance and Signaling Pathways
Diacylglycerols are well-established second messengers in cellular signaling. Their primary role is the activation of protein kinase C (PKC) isoforms, which regulate a vast array of cellular processes, including cell proliferation, differentiation, and apoptosis.
Protein Kinase C (PKC) Activation
The activation of PKC by diacylglycerols is dependent on the specific PKC isoform and the molecular species of the diacylglycerol.[15][16] Unsaturated diacylglycerols are generally more potent activators of PKC than their saturated counterparts.[17] The presence of long, polyunsaturated fatty acyl chains can enhance the activation of certain PKC isoforms.[15][16] While specific studies on 1,3-dieicosenoyl glycerol are lacking, it is plausible that as a long-chain mono-unsaturated diacylglycerol, it can effectively activate PKC. It is important to note that 1,2-diacylglycerols are the primary physiological activators of PKC, while 1,3-diacylglycerols are generally less effective.[17]
References
- 1. caymanchem.com [caymanchem.com]
- 2. 1,3-DIOLEIN | 2465-32-9 [chemicalbook.com]
- 3. 2465-32-9 CAS MSDS (1,3-DIOLEIN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Diacylglycerol partitioning and mixing in detergent micelles: relevance to enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. hplc.eu [hplc.eu]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Characterization of triacylglycerol and diacylglycerol composition of plant oils using high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A mass spectrometric method for measuring glycerol levels and enrichments in plasma using 13C and 2H stable isotopic tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aocs.org [aocs.org]
- 15. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. portlandpress.com [portlandpress.com]
